molecular formula C12H9N3 B1395085 5-Pyridin-3-YL-1H-indazole CAS No. 885272-37-7

5-Pyridin-3-YL-1H-indazole

Cat. No.: B1395085
CAS No.: 885272-37-7
M. Wt: 195.22 g/mol
InChI Key: RXWLUAHKORPFPY-UHFFFAOYSA-N
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Description

5-Pyridin-3-YL-1H-indazole: is a heterocyclic aromatic compound that consists of a pyridine ring fused to an indazole ring. Indazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry due to their pharmacological properties .

Biochemical Analysis

Biochemical Properties

5-Pyridin-3-YL-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition leads to a reduction in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), an enzyme that degrades extracellular matrix components . By inhibiting MMP-13, this compound can potentially prevent tissue damage and promote tissue repair.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the growth of neoplastic cell lines, including colon and melanoma cells . This inhibition is achieved through the induction of cell cycle arrest at the G0–G1 phase, preventing cells from progressing to the DNA synthesis phase. Furthermore, this compound influences cell signaling pathways by modulating the activity of key signaling molecules such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13) . These interactions result in altered gene expression and cellular metabolism, contributing to the compound’s antiproliferative and anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of cyclo-oxygenase-2 (COX-2), inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), preventing the degradation of extracellular matrix components and promoting tissue repair . These binding interactions result in the modulation of gene expression and cellular signaling pathways, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity, consistently inhibiting the growth of neoplastic cell lines and reducing inflammation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and anti-inflammatory effects without causing adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are subsequently conjugated with glucuronic acid or sulfate during phase II metabolism, facilitating their excretion from the body . The compound’s metabolism can influence its biological activity and toxicity, making it essential to understand these pathways for therapeutic development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution . For instance, it has been shown to bind to albumin, a major plasma protein, which aids in its transport through the bloodstream . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals . These modifications can influence the compound’s activity and stability, making it essential to understand its subcellular localization for therapeutic applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products:

Properties

IUPAC Name

5-pyridin-3-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-12-11(6-9)8-14-15-12/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWLUAHKORPFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696214
Record name 5-(Pyridin-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-37-7
Record name 5-(Pyridin-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-37-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Pyridin-3-yl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole (Preparation #17c, 100 mg, 0.31 mmol) and ethylenediamine (133 μL, 2.00 mmol) were dissolved in 1M tetrabutylammonium fluoride in THF (4.0 mL) and the mixture was heated at reflux for about 2 hours. The reactions was cooled to ambient temperature and concentrated under reduced pressure. The residue was dissolved in EtOAc (25 mL), washed with water (2×10 mL) and concentrated under reduced pressure. The crude product was further purified by reverse phase preparative HPLC (Thermo Hypersil-Keystone 250×21.2 mm 8μ Hypersil® HS C18 column; 5% CH3CN/50 mM aqueous ammonium acetate hold for 5 min; 5-50% CH3CN/50 mM aqueous ammonium acetate over 20 min; 50-100% CH3CN/50 mM aqueous ammonium acetate over 1 min; hold at 100% CH3CN for 5 minutes, 21 mL/min) to yield 5-pyridin-3-yl-1H-indazole (61 mg, 64%) as an off-white solid. RP HPLC (Table 1, Method e) Rt=1.65, m/z: (MH)+ 196.
Name
5-Pyridin-3-yl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
133 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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